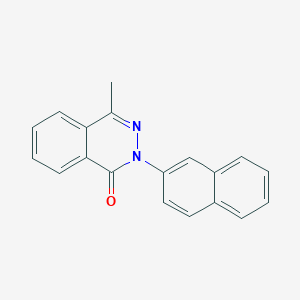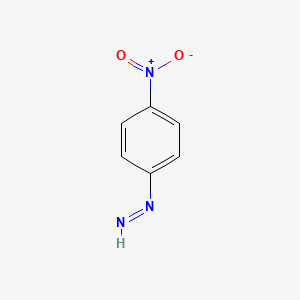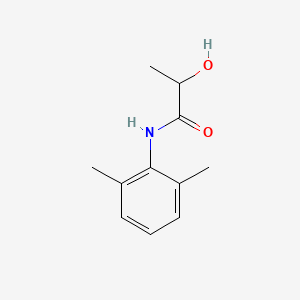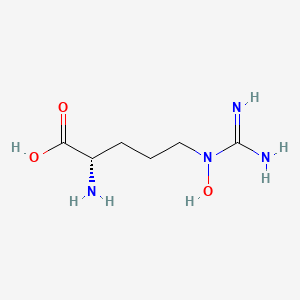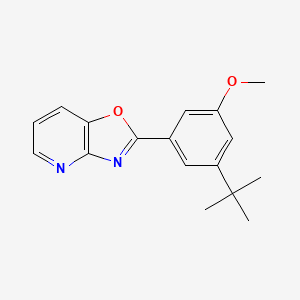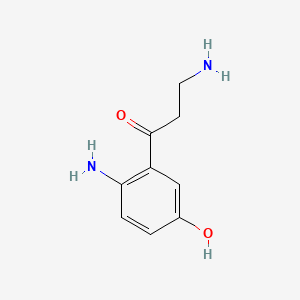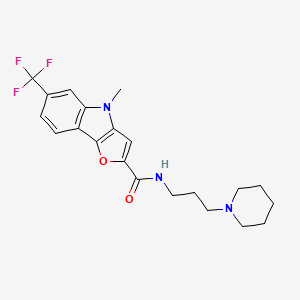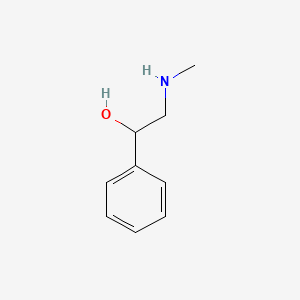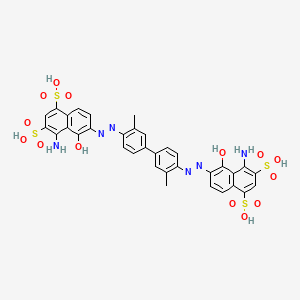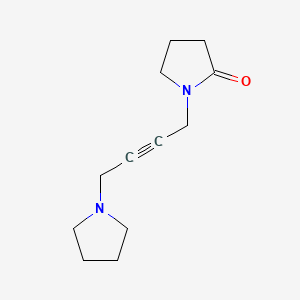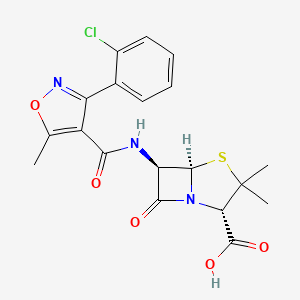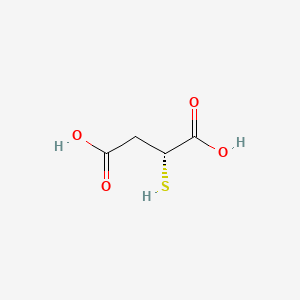
(R)-thiomalic acid
Übersicht
Beschreibung
(R)-thiomalic acid is a thiomalic acid. It is an enantiomer of a (S)-thiomalic acid.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Therapies
Thiolated polymers, such as those derived from (R)-thiomalic acid, have emerged as innovative approaches in anticancer therapies. These thiolated polymers, also known as thiomers, are used in the formulation of nanoformulations for drug delivery systems (DDSs). They have demonstrated the ability to overcome major drawbacks associated with the administration of various active pharmaceutical ingredients (APIs), particularly in cancer therapy. The chemistry of thiomers and their applications in anticancer formulations, especially for taxanes and siRNA, have been extensively studied, showcasing their significant potential in the field of cancer treatment (Grosso & de-Paz, 2021).
Eigenschaften
CAS-Nummer |
20182-99-4 |
|---|---|
Produktname |
(R)-thiomalic acid |
Molekularformel |
C4H6O4S |
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
(2R)-2-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
InChI-Schlüssel |
NJRXVEJTAYWCQJ-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)S)C(=O)O |
SMILES |
C(C(C(=O)O)S)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)S)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile (BT3)](/img/no-structure.png)
